molecular formula C12H11ClN2O B1371447 N-Phenylnicotinamide Hydrochloride CAS No. 69135-90-6

N-Phenylnicotinamide Hydrochloride

Cat. No.: B1371447
CAS No.: 69135-90-6
M. Wt: 234.68 g/mol
InChI Key: SQFVWDGIESXVGY-UHFFFAOYSA-N
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Description

N-Phenylnicotinamide Hydrochloride: is a synthetic organic compound with the molecular formula C12H11ClN2O. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its white to light yellow crystalline appearance and is often used in research settings due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Phenylnicotinamide Hydrochloride typically involves the reaction of nicotinic acid with aniline in the presence of a dehydrating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the resulting N-Phenylnicotinamide with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and precise control of reaction conditions to ensure consistent product quality. The final product is purified through recrystallization and dried under vacuum to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: N-Phenylnicotinamide Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: It can be reduced to form amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-Phenylnicotinamide Hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of autoimmune diseases and inflammation.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Phenylnicotinamide Hydrochloride involves its interaction with specific molecular targets. It has been found to inhibit the production of proinflammatory cytokines, which are involved in the inflammatory response. This inhibition is believed to be due to its ability to interfere with the signaling pathways that regulate cytokine production. Additionally, it may exert its effects by modulating the activity of certain enzymes involved in cellular metabolism.

Comparison with Similar Compounds

N-Phenylnicotinamide Hydrochloride can be compared with other similar compounds such as:

    Nicotinamide: Both compounds share a similar structure but differ in their specific functional groups and properties.

    Nicotinanilide: This compound is closely related and shares similar applications but may differ in its reactivity and biological effects.

Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit proinflammatory cytokines makes it particularly valuable in research focused on inflammation and autoimmune diseases.

Properties

IUPAC Name

N-phenylpyridine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O.ClH/c15-12(10-5-4-8-13-9-10)14-11-6-2-1-3-7-11;/h1-9H,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQFVWDGIESXVGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CN=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00632663
Record name N-Phenylpyridine-3-carboxamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00632663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69135-90-6
Record name N-Phenylpyridine-3-carboxamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00632663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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